molecular formula C12H14ClF2N3 B12217813 N-[(2,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

N-[(2,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

Cat. No.: B12217813
M. Wt: 273.71 g/mol
InChI Key: ZQGCSUTXBFIVQQ-UHFFFAOYSA-N
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Description

N-[(2,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a pyrazole ring substituted with a difluorophenyl group and a dimethylamine group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride typically involves the reaction of 2,5-difluorobenzyl chloride with 1,3-dimethylpyrazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-[(2,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-difluorophenyl)-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide
  • N-(2,3-difluorophenyl)-2-fluorobenzamide
  • N-(2,5-difluorophenyl)-N-methylpiperidine-1-sulfonamide

Uniqueness

N-[(2,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride stands out due to its unique combination of a pyrazole ring with a difluorophenyl group and a dimethylamine group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c1-8-12(7-17(2)16-8)15-6-9-5-10(13)3-4-11(9)14;/h3-5,7,15H,6H2,1-2H3;1H

InChI Key

ZQGCSUTXBFIVQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=C(C=CC(=C2)F)F)C.Cl

Origin of Product

United States

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